molecular formula C23H24ClN7OS B11618140 2-(4-Chlorophenyl)-3-{[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-thiazolidin-4-one

2-(4-Chlorophenyl)-3-{[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-thiazolidin-4-one

Cat. No.: B11618140
M. Wt: 482.0 g/mol
InChI Key: YKWQRRXPVMJRGS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-{[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-{[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiazolidinone Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-halo carbonyl compounds under basic conditions.

    Substitution Reactions: Introduction of the 4-chlorophenyl group and the triazinyl moiety can be carried out through nucleophilic substitution reactions.

    Coupling Reactions: The final step may involve coupling the phenylamino and piperidinyl groups to the triazinyl moiety using suitable coupling agents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-{[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-{[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Triazines: Used in herbicides and pharmaceuticals.

    Phenylamino Compounds: Studied for their diverse biological activities.

Uniqueness

2-(4-Chlorophenyl)-3-{[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-thiazolidin-4-one is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C23H24ClN7OS

Molecular Weight

482.0 g/mol

IUPAC Name

3-[(4-anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]-2-(4-chlorophenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H24ClN7OS/c24-17-11-9-16(10-12-17)20-31(19(32)15-33-20)29-22-26-21(25-18-7-3-1-4-8-18)27-23(28-22)30-13-5-2-6-14-30/h1,3-4,7-12,20H,2,5-6,13-15H2,(H2,25,26,27,28,29)

InChI Key

YKWQRRXPVMJRGS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN3C(SCC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5

Origin of Product

United States

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